6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione
Overview
Description
6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a compound that belongs to the class of isoindoloquinazolinone derivatives. These compounds are known for their significant physiological and biological activities, including antioxidant, antibiotic, antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound combines the core structures of isoindolinones and quinazolinones, making it a valuable compound in drug design and synthetic chemistry .
Preparation Methods
The synthesis of 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione can be achieved through various methods. One efficient method involves a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as a catalyst in ethanol under reflux . This method offers high yields, reusability of the catalyst, and an effortless workup step without the need for chromatography . Another method involves an aza-Prins type cyclization reaction involving N-acyliminium ions and amides, which provides excellent yields .
Chemical Reactions Analysis
6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonic acid functionalized nanoporous silica, metal nanoparticles (e.g., CuO), and iodine in ionic liquids . The major products formed from these reactions are derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione has a wide range of scientific research applications. In chemistry, it is used as a key structural unit in the synthesis of various natural products and pharmaceuticals . In biology and medicine, it has shown potential as an antioxidant, antibiotic, antimicrobial, anticancer, and anti-inflammatory agent . Additionally, it has been studied for its antiviral properties, including anti-HIV and anti-HBV activities . In the industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects . For example, it acts as an EP4 receptor agonist in the treatment of pain and exhibits cytotoxicity against ovarian cancer cell lines . Additionally, it has been identified as a novel inhibitor of TNF-α, a key cytokine involved in inflammation .
Comparison with Similar Compounds
6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione can be compared with other similar compounds, such as tetrahydropyrimido[2,1-a]isoindole-2,6-dione and other isoindoloquinazolinone derivatives . These compounds share similar core structures and biological activities but may differ in their specific chemical properties and applications . The uniqueness of this compound lies in its efficient synthesis methods and its wide range of biological activities .
Properties
IUPAC Name |
6,6a-dihydroisoindolo[2,3-a]quinazoline-5,11-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-14-11-7-3-4-8-12(11)17-13(16-14)9-5-1-2-6-10(9)15(17)19/h1-8,13H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBOEFXWNLNKHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3NC(=O)C4=CC=CC=C4N3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229416 | |
Record name | 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501229416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57097-71-9 | |
Record name | 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57097-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501229416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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